Cas no 1448446-16-9 (Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R)-)
Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R)-
- (3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene
- SCHEMBL15613154
- G73260
- (((1R,2R)-2-(2,2-Dibromovinyl)-1-methylcyclohex-3-en-1-yl)ethynyl)triethylsilane
- 1448446-16-9
-
- Inchi: 1S/C17H26Br2Si/c1-5-20(6-2,7-3)13-12-17(4)11-9-8-10-15(17)14-16(18)19/h8,10,14-15H,5-7,9,11H2,1-4H3/t15-,17+/m1/s1
- InChI Key: DEBYVHSPUCCVCU-WBVHZDCISA-N
- SMILES: C1CC[C@@](C)(C#C[Si](CC)(CC)CC)[C@@H](/C=C(/Br)\Br)C=1
Computed Properties
- Exact Mass: 418.01500g/mol
- Monoisotopic Mass: 416.01705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503413-100mg |
(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene |
1448446-16-9 | 98% | 100mg |
¥8320 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503413-250mg |
(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene |
1448446-16-9 | 98% | 250mg |
¥9600 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503413-1g |
(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene |
1448446-16-9 | 98% | 1g |
¥22400 | 2023-04-15 | |
| 1PlusChem | 1P029IDK-100mg |
(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene |
1448446-16-9 | ≥97.0% | 100mg |
$1015.00 | 2023-12-21 | |
| 1PlusChem | 1P029IDK-250mg |
(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene |
1448446-16-9 | ≥97.0% | 250mg |
$1743.00 | 2023-12-21 |
Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R)- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R)-
Introduction to Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R) and Its Significance in Modern Chemical Research
Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its CAS number 1448446-16-9, represents a fascinating example of the intricate molecular architecture that modern chemists are capable of designing and synthesizing. The presence of multiple functional groups, including bromine atoms, a methyl group, and a triethylsilyl ethynyl moiety, makes this molecule a versatile building block for various chemical applications.
The structural complexity of Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R) is not merely a testament to the advancements in synthetic methodologies but also highlights its potential utility in the development of novel therapeutic agents. The stereochemistry specified by the (3R,4R) configuration indicates a carefully controlled synthesis process aimed at producing a specific enantiomer or diastereomer, which is crucial for many pharmacological applications where chirality plays a pivotal role.
In recent years, there has been a growing interest in the use of organosilicon compounds in pharmaceutical research due to their unique reactivity and stability. The triethylsilyl ethynyl group in this compound is particularly noteworthy as it can serve as a protective group for triple bonds or as an intermediate in the synthesis of more complex molecules. This feature makes Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R) an attractive candidate for further functionalization and derivatization.
The bromine atoms at the 2-position of the double bond provide additional handles for further chemical manipulation. This allows chemists to engage in various transformations such as cross-coupling reactions, which are fundamental to modern drug discovery. Cross-coupling reactions enable the formation of new carbon-carbon bonds and are widely used to construct complex molecular frameworks from simpler precursors. The presence of these bromine substituents makes this compound particularly useful in such transformations.
One of the most exciting applications of Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R) is in the field of medicinal chemistry. Researchers are increasingly exploring the use of bioisosteres—molecules with similar physical properties but different chemical structures—to improve drug efficacy and reduce side effects. The structural features of this compound make it an excellent candidate for generating bioisosteres by modifying its functional groups while maintaining its overall stereochemical framework.
Recent studies have demonstrated the potential of this compound as a precursor for developing novel antiviral and anticancer agents. The combination of a cyclohexene backbone with multiple reactive sites provides a rich platform for designing molecules that can interact with biological targets in specific ways. For instance, the ethynyl group can be used to attach pharmacophores that disrupt viral replication or inhibit cancer cell growth. The methyl group and bromine atoms also offer opportunities for further derivatization to fine-tune the biological activity.
The synthesis of Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R) is an intricate process that requires careful optimization to ensure high yield and purity. Modern synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis play a crucial role in achieving the desired stereochemical outcome. These methods not only enhance efficiency but also allow for greater control over reaction pathways.
The importance of Cyclohexene, 3-(2,2-dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]-, (3R,4R) cannot be overstated in the context of cutting-edge chemical research. Its unique structure and reactivity make it a valuable tool for chemists working on complex synthetic challenges. As our understanding of molecular interactions grows deeper, compounds like this one will continue to play a pivotal role in advancing both fundamental chemistry and applied pharmaceutical research.
In conclusion,Cyclohexene, CAS no1448446-16-9, stands as a remarkable example of how sophisticated molecular design can lead to compounds with significant potential in various scientific domains. Its multifaceted structure offers numerous opportunities for further exploration and innovation, making it an indispensable asset in modern chemical research. As we continue to unravel the complexities of organic chemistry, compounds like this one will undoubtedly contribute to groundbreaking discoveries that shape the future of medicine and materials science.
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